ETHYL 2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETATE
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Overview
Description
ETHYL 2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETATE is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The presence of the dichlorophenyl group in the structure enhances its potential for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETATE typically involves the reaction of 3,4-dichlorophenylpiperazine with ethyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Dichlorophenylpiperazine derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the piperazine ring.
Substitution: Various substituted ethyl esters depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETATE involves its interaction with specific molecular targets in biological systems. The dichlorophenyl group enhances its binding affinity to certain receptors, leading to modulation of their activity. The compound may also inhibit specific enzymes, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(2,4-DICHLOROPHENYL)ACETATE: Similar in structure but lacks the piperazine ring.
ETHYL (2,4-DICHLOROPHENYL)(1-PIPERIDINYL)ACETATE: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
ETHYL 2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETATE is unique due to the presence of both the dichlorophenyl group and the piperazine ring, which confer distinct biological activities and chemical reactivity. This combination makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
ethyl 2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O2/c1-2-20-14(19)10-17-5-7-18(8-6-17)11-3-4-12(15)13(16)9-11/h3-4,9H,2,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLDHSRUDYDZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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